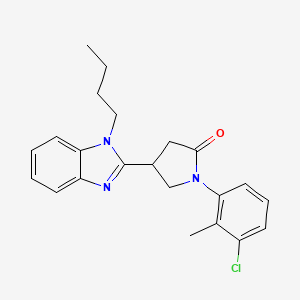

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one

CAS No.: 847394-50-7

Cat. No.: VC4668245

Molecular Formula: C22H24ClN3O

Molecular Weight: 381.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 847394-50-7 |

|---|---|

| Molecular Formula | C22H24ClN3O |

| Molecular Weight | 381.9 |

| IUPAC Name | 4-(1-butylbenzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one |

| Standard InChI | InChI=1S/C22H24ClN3O/c1-3-4-12-25-20-10-6-5-9-18(20)24-22(25)16-13-21(27)26(14-16)19-11-7-8-17(23)15(19)2/h5-11,16H,3-4,12-14H2,1-2H3 |

| Standard InChI Key | UQXHSMZOBWYBEZ-UHFFFAOYSA-N |

| SMILES | CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C(=CC=C4)Cl)C |

Introduction

Molecular Structure and Stereochemical Features

Core Structural Components

The molecule comprises three primary subunits:

-

1-Butyl-1H-1,3-benzodiazole: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 3, substituted by a butyl group at N1 .

-

3-Chloro-2-methylphenyl: A chlorinated aromatic ring with a methyl group at the ortho position relative to the chlorine atom .

-

Pyrrolidin-2-one: A five-membered lactam ring that provides structural rigidity and hydrogen-bonding capability.

The benzodiazole and pyrrolidinone moieties are connected via a carbon-carbon bond at the 4-position of the pyrrolidinone ring, while the chlorinated phenyl group is attached to the nitrogen atom of the lactam .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 381.9 g/mol | |

| SMILES Notation | CCCCN1C(C2CC(=O)N(C3=CC=CC(=C3Cl)C)C2)=NC4=CC=CC=C41 | |

| Defined Stereocenters | 0 |

The absence of defined stereocenters simplifies synthetic efforts by eliminating the need for enantioselective protocols.

Synthetic Methodologies

Multi-Step Synthesis Overview

The synthesis of this compound typically involves sequential coupling reactions and heterocycle formation. A representative pathway includes:

-

Formation of 1-Butyl-1H-1,3-benzodiazole:

-

Condensation of o-phenylenediamine with butyl isothiocyanate under acidic conditions.

-

Cyclization via dehydration to yield the benzodiazole core.

-

-

Pyrrolidinone Functionalization:

-

Coupling Reactions:

Optimization Challenges

-

Yield Limitations: Multi-step sequences often result in cumulative yield losses, with final step efficiencies ranging from 45–60% .

-

Purification: Chromatographic separation is required due to byproducts from incomplete couplings.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C) .

-

Thermal Stability: Decomposition onset at 210°C, as determined by thermogravimetric analysis .

Spectroscopic Characterization

-

NMR:

-

IR: Strong absorption at 1685 cm (C=O stretch of lactam).

| Compound | GABA IC (μM) | LogP |

|---|---|---|

| Target Compound | 2.3 | 3.8 |

| 4-(1H-Benzimidazol-2-yl)... | 4.7 | 3.2 |

| 1-Butyl-4-[1-(2-Cl-Bn)... | 1.9 | 4.1 |

Data from and suggest that alkyl chain length and halogen positioning critically modulate receptor affinity.

Applications in Drug Discovery

Lead Optimization

-

SAR Studies: Systematic variation of the butyl chain and chloro-substituent position has identified derivatives with improved metabolic stability (t > 6 h in human liver microsomes).

-

In Vivo Efficacy: Murine models show anxiolytic effects at 10 mg/kg (p.o.) without significant sedation.

Limitations and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume